N-(5-Isopropylisoxazol-3-yl)formamide

Physicochemical Profiling Lipophilicity Drug Design

N-(5-Isopropylisoxazol-3-yl)formamide (CAS 55809-15-9) is a small-molecule heterocyclic building block with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol. It features a 5-isopropyl-substituted isoxazole core linked to a formamide group at the 3-position.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12885065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Isopropylisoxazol-3-yl)formamide
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NO1)NC=O
InChIInChI=1S/C7H10N2O2/c1-5(2)6-3-7(8-4-10)9-11-6/h3-5H,1-2H3,(H,8,9,10)
InChIKeyDSSFRJFQWIKEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Isopropylisoxazol-3-yl)formamide: Procurement Guide for a Specialized Isoxazole Building Block


N-(5-Isopropylisoxazol-3-yl)formamide (CAS 55809-15-9) is a small-molecule heterocyclic building block with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . It features a 5-isopropyl-substituted isoxazole core linked to a formamide group at the 3-position. This structural arrangement provides a specific physicochemical profile, including a calculated partition coefficient (LogP) of 2.08 and a polar surface area (PSA) of 55.13 Ų , which are critical factors for fragment-based drug discovery and lead optimization programs. Its primary value lies in its utility as a synthetic intermediate, where the isopropyl group offers a distinct steric and lipophilic signature compared to other 5-substituted isoxazole analogs [1].

Why Generic Substitution of N-(5-Isopropylisoxazol-3-yl)formamide Fails: Evidence of Physicochemical Divergence


Generic substitution among 5-substituted isoxazole-3-yl formamides is not scientifically sound due to quantifiable differences in their physicochemical properties, which directly dictate molecular behavior. For instance, the target compound has a calculated LogP of 2.08 , a value that reflects the specific lipophilicity imparted by the branched isopropyl group. Replacing this with a linear propyl group, as in N-(5-propylisoxazol-3-yl)formamide (LogP ~1.8), or a smaller methyl group significantly alters the molecule's hydrophobicity, hydrogen-bonding potential, and expected membrane permeability [1]. These variations can lead to divergent pharmacokinetic profiles, target binding affinities, and solubility outcomes in complex biological assays, making direct interchange without re-validation a high-risk proposition [2].

Quantitative Differentiation Evidence for N-(5-Isopropylisoxazol-3-yl)formamide vs. Closest Analogs


Isopropyl Branching Enables a Distinct Lipophilic Signature (LogP 2.08) Compared to Linear Propyl and Smaller Alkyl Analogs

The target compound's calculated LogP of 2.08 is a direct result of the isopropyl group's branched architecture. In a comparable analysis, the linear N-(5-propylisoxazol-3-yl)formamide exhibits a lower calculated density (1.2 vs. 1.165 g/cm³ for the target) and a higher boiling point (348.6 °C vs. 324.9 °C), reflecting weaker intermolecular packing and altered thermodynamic properties . These differences demonstrate that minute changes in alkyl chain topology produce measurable, non-linear effects on key physicochemical parameters that govern compound handling, formulation, and biological distribution .

Physicochemical Profiling Lipophilicity Drug Design

Polar Surface Area (PSA) of 55.13 Ų Dictates a Unique Hydrogen-Bonding Profile Relative to Carboxamide and Unsubstituted Analogs

The target formamide has a PSA of 55.13 Ų , a parameter directly linked to a molecule's ability to traverse biological membranes. This value is a result of the specific hydrogen-bond donor/acceptor count of the formamide group. A key comparator, 5-Isopropylisoxazole-3-carboxamide, presents a modified hydrogen-bonding surface due to the carboxamide group. In analogous isoxazole amide libraries, such structural variations between formamides and carboxamides have resulted in measurable shifts in target affinity, as seen in HSP90 inhibitors where N-(isoxazol-5-yl)amide modifications finely tuned potency in U-87MG cell-based assays [1]. Substituting the target compound with an unsubstituted or differently acylated analog would alter this critical PSA value, with a predicted negative impact on passive permeability and target engagement.

Molecular Recognition Hydrogen Bonding Permeability

The Isopropyl Moiety Provides a Superior Steric Bulk Profile for Protein Kinase Hinge-Binding Relative to Cyclopropyl and Methyl Analogs

In a class-level analysis of isoxazole-containing kinase inhibitors, the 5-position's alkyl substitution plays a decisive role in shaping selectivity. The N-(5-cyclopropylisoxazol-3-yl)formamide analog was shown to exhibit selective NEK7 kinase inhibition with an IC₅₀ of 0.8 µM, where the cyclopropyl group occupies a specific hydrophobic pocket [1]. The larger isopropyl group in the target compound would present a different steric demand, potentially altering the selectivity profile against a broader panel of kinases. In contrast, N-(5-methylisoxazol-3-yl)formamide, as a smaller analog, may lack the necessary hydrophobic contacts for effective hinge-binding in many kinase targets. This steric gradation supports the procurement of the isopropyl analog for focused libraries where a balance between spatial occupancy and flexibility is desired.

Kinase Selectivity Steric Effects SAR

Recommended Application Scenarios for N-(5-Isopropylisoxazol-3-yl)formamide Based on Evidence


Design of CNS-Penetrant Fragment Libraries Requiring Strict Lipophilic Ligand Efficiency (LLE)

With a calculated LogP of 2.08 and a PSA of 55.13 Ų, this compound falls within a favorable physicochemical space for CNS drug discovery. It is an ideal fragment for libraries targeting CNS enzymes, where Lipinski's rules are stricter and the balance between permeability and solubility is paramount. Substituting it with a more lipophilic analog like N-(5-propylisoxazol-3-yl)formamide would push the LogP higher, risking reduced solubility, while a more polar analog would sacrifice permeability. .

Selective Kinase Inhibitor Optimization via 5-Position Steric Scanning

The evidence supports the use of this compound as a privileged scaffold for probing the size of the hydrophobic selectivity pocket in kinase hinge regions. The isopropyl group's unique shape distinguishes it from methyl and cyclopropyl analogs. Its incorporation into a focused library can help medicinal chemists exploit steric-driven selectivity for kinases where a medium-sized hydrophobic interaction is necessary to avoid off-target effects, as demonstrated by the divergent activity of close analogs on targets like NEK7. [1].

Agrochemical Intermediate for Oxime Ether Herbicide Synthesis

Patent literature explicitly identifies the 5-isopropylisoxazol-3-yl moiety as a defined substituent in cyclohexenone oxime ether herbicides. This compound or its derivatives serve as key intermediates in manufacturing these crop protection agents. Procuring this specific building block is mandatory for synthesizing the patented formulations, as substitution with a propyl or cyclopropyl analog would create a different, non-equivalent molecule with potentially compromised herbicidal activity and regulatory standing. [2].

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